Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate generally involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lys.
Esterification: Boc-Lys is then reacted with methyl formate to produce Boc-Lys-OMe.
Formation of Hydrochloride Salt: Finally, Boc-Lys-OMe is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid.
Hydrolysis: Conversion of the ester group to a carboxylic acid using basic conditions.
Substitution: Reaction of the amino group with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Hydrolysis: Sodium hydroxide in water.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Deprotection: L-lysine methyl ester.
Hydrolysis: Boc-Lys-OH.
Substitution: Various N-substituted lysine derivatives.
Scientific Research Applications
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is widely used in scientific research due to its versatility :
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate primarily involves its role as a protected lysine derivative. The Boc group prevents unwanted reactions of the amino group during peptide synthesis, ensuring the correct assembly of peptide chains. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group .
Comparison with Similar Compounds
Similar Compounds
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- Fmoc-Lys-OH
- H-Lys(Z)-OMe hydrochloride
Uniqueness
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its specific protective group (Boc) and its methyl ester form, which provides stability and ease of handling during peptide synthesis. Compared to other protected lysine derivatives, this compound offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C12H24N2O4 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16) |
InChI Key |
UEBNVLLIWJWEKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
Origin of Product |
United States |
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